![molecular formula C13H14N2O B7557883 [2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
[2-(Pyridin-3-ylmethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-3-ylmethylamino)phenyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel therapeutic agents. In
Wirkmechanismus
The exact mechanism of action of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is not fully understood. However, it has been proposed that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cancer. Additionally, [2-(Pyridin-3-ylmethylamino)phenyl]methanol has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
[2-(Pyridin-3-ylmethylamino)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the modulation of immune cell activity, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is its versatility in various lab experiments. It can be used in in vitro studies to investigate its effects on various signaling pathways and cellular processes. Additionally, it can be used in in vivo studies to evaluate its pharmacological effects in animal models. However, one of the limitations of [2-(Pyridin-3-ylmethylamino)phenyl]methanol is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [2-(Pyridin-3-ylmethylamino)phenyl]methanol. Firstly, further studies are needed to elucidate its exact mechanism of action and the signaling pathways involved in its pharmacological effects. Additionally, more research is needed to evaluate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Finally, the development of novel derivatives of [2-(Pyridin-3-ylmethylamino)phenyl]methanol may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, [2-(Pyridin-3-ylmethylamino)phenyl]methanol is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique biochemical and physiological properties make it a promising candidate for the development of novel therapeutic agents. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of [2-(Pyridin-3-ylmethylamino)phenyl]methanol involves the reaction of 2-(bromomethyl)pyridine with 3-aminobenzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields [2-(Pyridin-3-ylmethylamino)phenyl]methanol as the final product. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial production.
Wissenschaftliche Forschungsanwendungen
[2-(Pyridin-3-ylmethylamino)phenyl]methanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been shown to modulate the immune system and enhance the activity of natural killer cells. These properties make [2-(Pyridin-3-ylmethylamino)phenyl]methanol a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Eigenschaften
IUPAC Name |
[2-(pyridin-3-ylmethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-12-5-1-2-6-13(12)15-9-11-4-3-7-14-8-11/h1-8,15-16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFNOVSOAOICPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Pyridin-3-ylmethyl)amino)phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)
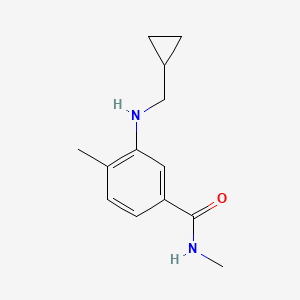
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
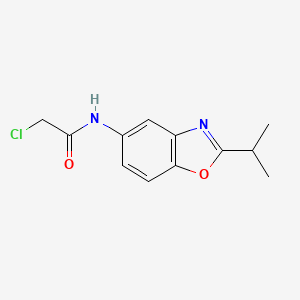
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)
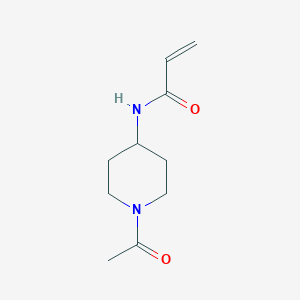
![N-methyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557864.png)
![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)
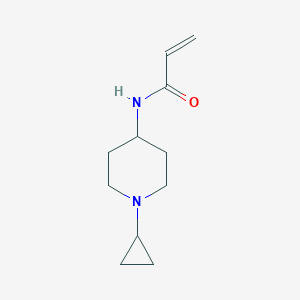
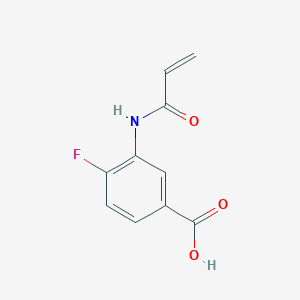
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)